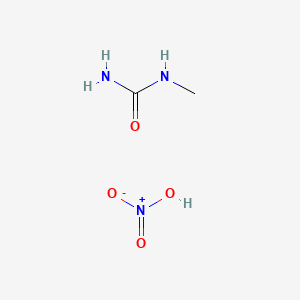
Nitric acid--N-methylurea (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid–N-methylurea (1/1) is a compound formed by the combination of nitric acid and N-methylurea in a 1:1 molar ratio Nitric acid, a highly corrosive and strong oxidizing agent, is widely used in various industrial processes N-methylurea, on the other hand, is an organic compound with applications in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–N-methylurea (1/1) involves the reaction of nitric acid with N-methylurea under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a temperature range of 0-25°C to prevent decomposition. The reaction can be represented as follows:
HNO3+CH3NHCONH2→CH3NHCONH2NO3
Industrial Production Methods: Industrial production of nitric acid–N-methylurea (1/1) involves the careful handling of concentrated nitric acid and N-methylurea. The process requires precise control of temperature and concentration to ensure the formation of the desired product without side reactions. The use of high-purity reagents and advanced mixing techniques is essential to achieve consistent quality and yield.
化学反応の分析
Types of Reactions: Nitric acid–N-methylurea (1/1) undergoes various chemical reactions, including:
Oxidation: The nitric acid component can oxidize organic substrates, leading to the formation of nitro compounds.
Reduction: Under specific conditions, the compound can be reduced to form amines and other derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, forming substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Nitro compounds and nitrates.
Reduction: Amines and hydroxylamines.
Substitution: Substituted ureas and carbamates.
科学的研究の応用
Nitric acid–N-methylurea (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitro and amino derivatives.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of nitric acid–N-methylurea (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This leads to the formation of reactive intermediates that can participate in further chemical transformations. The urea moiety can interact with nucleophiles, forming stable adducts and facilitating substitution reactions.
類似化合物との比較
Nitrosoureas: Compounds like N-nitrosourea share structural similarities and exhibit similar reactivity patterns.
N-Methylcarbamates: These compounds have a similar urea backbone and participate in analogous chemical reactions.
Nitroalkanes: These compounds contain nitro groups and undergo similar oxidation and reduction reactions.
Uniqueness: Nitric acid–N-methylurea (1/1) is unique due to its combination of a strong oxidizing agent (nitric acid) with an organic urea derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
598-11-8 |
|---|---|
分子式 |
C2H7N3O4 |
分子量 |
137.10 g/mol |
IUPAC名 |
methylurea;nitric acid |
InChI |
InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4) |
InChIキー |
OYPQRMVCANVXGY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

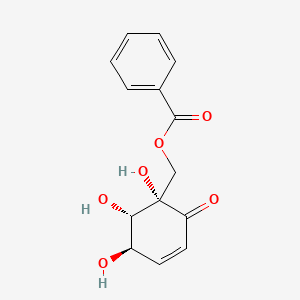
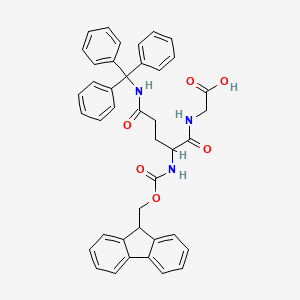
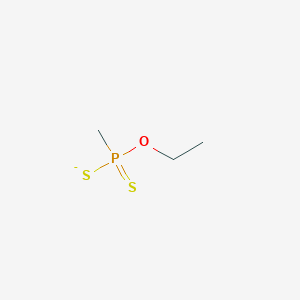
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
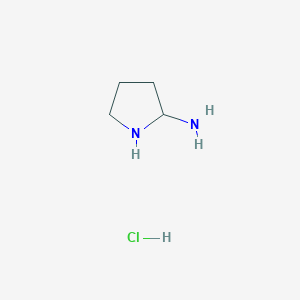
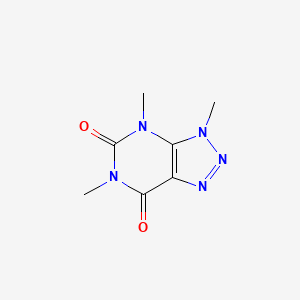
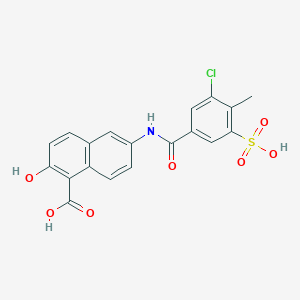
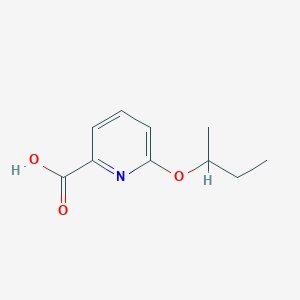

![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
